Comparative Solubility Advantage of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The tetrahydropyrido[4,3-d]pyrimidine core confers a significant solubility advantage over the clinically approved, structurally rigid Smoothened (Smo) antagonist vismodegib. An optimized derivative (Compound 24) of this core demonstrated much greater aqueous solubility [1]. This improved solubility profile is a direct result of the saturated ring system in the core scaffold, leading to better developability characteristics.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Compound 24 (a tetrahydropyrido[4,3-d]pyrimidine derivative): much greater solubility |
| Comparator Or Baseline | Vismodegib (a structurally rigid, approved Smo antagonist): lower solubility |
| Quantified Difference | Qualitative but substantial; described as 'much greater' |
| Conditions | Not specified in the provided excerpt, but typical for in vitro aqueous solubility assays. |
Why This Matters
Improved solubility is a critical parameter for drug developability, potentially leading to better oral absorption and simpler formulation strategies.
- [1] Lu, W., Liu, Y., Ma, H., Zheng, J., Tian, S., Sun, Z., ... & Yang, Z. J. (2017). Design, synthesis, and structure-activity relationship of tetrahydropyrido [4,3-d] pyrimidine derivatives as potent smoothened antagonists with in vivo activity. ACS Chemical Neuroscience, 8(9), 1980-1994. View Source
